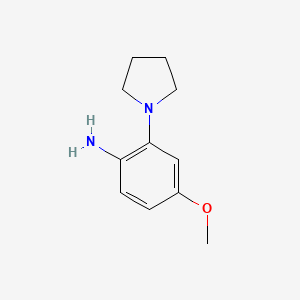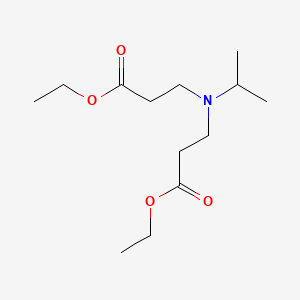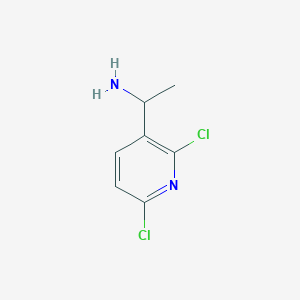
(S)-2-((S)-2-((S)-2-Acetamidopropanamido)propanamido)-6-aminohexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(S)-2-((S)-2-((S)-2-Acetamidopropanamido)propanamido)-6-aminohexanamide” is a complex compound with a long and intricate structure. It falls under the category of peptides , which are organic molecules composed of amino acids linked together by peptide bonds. Peptides play crucial roles in biological processes, including signaling, enzymatic activity, and structural support.
准备方法
Synthetic Routes
The synthesis of this compound involves several steps, each carefully orchestrated to achieve the desired structure. While I don’t have specific synthetic details for this exact compound, peptide synthesis typically follows solid-phase peptide synthesis (SPPS) or solution-phase methods.
-
Solid-Phase Peptide Synthesis (SPPS)
- In SPPS, the peptide chain grows step by step on a solid support (usually a resin). Amino acids are sequentially added, protected by temporary side-chain protecting groups.
- The final deprotection step releases the fully assembled peptide from the resin.
-
Solution-Phase Synthesis
- Solution-phase methods involve coupling amino acids in solution using activating agents.
- Protecting groups are used to prevent unwanted side reactions during coupling.
Industrial Production
Large-scale production of peptides often relies on SPPS due to its efficiency and scalability. Automation and optimization are key factors in industrial peptide synthesis.
化学反应分析
Reactions
Peptide Bond Formation: The central reaction in peptide synthesis, where the carboxyl group of one amino acid reacts with the amino group of another, forming a peptide bond.
Deprotection: Removal of protecting groups.
Coupling: Activation of the carboxyl group for the next amino acid addition.
Common Reagents
Fmoc (9-fluorenylmethoxycarbonyl): A common N-terminal protecting group.
DCC (dicyclohexylcarbodiimide): Activates carboxyl groups for coupling.
TFA (trifluoroacetic acid): Used for deprotection.
Major Products
The final product is the target peptide, “(S)-2-((S)-2-((S)-2-Acetamidopropanamido)propanamido)-6-aminohexanamide.”
科学研究应用
This compound finds applications in various fields:
Medicine: As potential drugs or therapeutic agents.
Biotechnology: For studying protein-protein interactions.
Biochemistry: Investigating enzyme function and structure.
Pharmacology: Targeting specific receptors or pathways.
作用机制
The compound’s mechanism of action depends on its specific targets. It may inhibit enzymes, modulate receptors, or interfere with cellular processes. Further research is needed to elucidate its precise mode of action.
相似化合物的比较
While I don’t have a direct list of similar compounds, we can compare “(S)-2-((S)-2-((S)-2-Acetamidopropanamido)propanamido)-6-aminohexanamide” to related peptides based on structural features, functional groups, and biological activities.
属性
分子式 |
C14H27N5O4 |
|---|---|
分子量 |
329.40 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-6-aminohexanamide |
InChI |
InChI=1S/C14H27N5O4/c1-8(17-10(3)20)13(22)18-9(2)14(23)19-11(12(16)21)6-4-5-7-15/h8-9,11H,4-7,15H2,1-3H3,(H2,16,21)(H,17,20)(H,18,22)(H,19,23)/t8-,9-,11-/m0/s1 |
InChI 键 |
NKQBSRUOFORGPG-QXEWZRGKSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C |
规范 SMILES |
CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1-(5-Bromo-2-nitrophenyl)piperidin-4-yl]methanamine](/img/structure/B12075977.png)

![N-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12075990.png)



![racemic-trans-1,2-Bis[di(3,5-dimethylphenyl)phosphinomethyl]cyclobutane](/img/structure/B12076016.png)
![4-Thiaspiro[2.5]octan-7-one](/img/structure/B12076020.png)



![1-[2,3-O-Isopropylidene-beta-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic acid methyl ester](/img/structure/B12076033.png)
